molecular formula C13H20N4 B2990783 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine CAS No. 1232792-22-1

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine

Cat. No. B2990783
M. Wt: 232.331
InChI Key: ZNBZCDIJZUGQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . It’s also related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, which is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .

Scientific Research Applications

Generation of Structurally Diverse Libraries

The use of compounds similar to 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine in generating structurally diverse compound libraries is notable. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been utilized in various alkylation and ring closure reactions to create a wide range of compounds including dithiocarbamates, thioethers, and other derivatives (Roman, 2013).

Synthesis of Heterocyclic Compounds

The synthesis of imidazo[1,5-b]pyridazines through the condensation of specific diamines with 1-aryl-3-(dimethylamino)-2-propen-1-ones demonstrates another significant application. These compounds can react further with various agents like acetic anhydride and phenyl isocyanate, showcasing the versatility of this class of compounds in creating novel heterocycles (Vandyshev et al., 2015).

Potential Central Nervous System Agents

Another interesting application is in the synthesis of central nervous system agents. Derivatives of 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] have been prepared as analogues to previously reported compounds, showing potential in this area (Martin et al., 1981).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZCDIJZUGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine

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